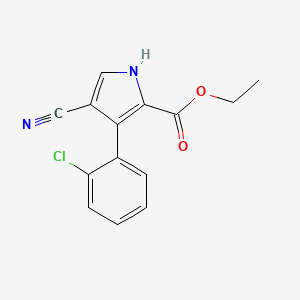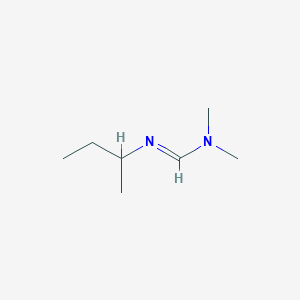![molecular formula C17H13N3O B14419214 3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole CAS No. 82076-01-5](/img/structure/B14419214.png)
3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole is a compound that features a unique combination of an indole ring and an oxadiazole ring The indole ring is a common structural motif in many natural products and pharmaceuticals, while the oxadiazole ring is known for its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole typically involves the formation of the oxadiazole ring followed by its attachment to the indole moiety. One common method for synthesizing the oxadiazole ring is the cyclodehydration of diacylhydrazines using reagents such as sulfuric acid, thionyl chloride, or polyphosphoric acid . The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclodehydration step and the development of more efficient catalysts for the Fischer indole synthesis. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: Both the indole and oxadiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted indole and oxadiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-infective or anticancer agent
Materials Science: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its conjugated system.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Mecanismo De Acción
The mechanism of action of 3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, oxadiazole derivatives have been shown to inhibit bacterial enzymes and viral entry proteins . The indole moiety can interact with various biological targets, including neurotransmitter receptors and enzymes involved in cell signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Indole Derivatives: Compounds like tryptophan and serotonin, which contain the indole ring, are well-known for their roles in biological systems.
Uniqueness
3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole is unique due to the combination of the indole and oxadiazole rings, which imparts a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of biological targets and participate in diverse chemical reactions, making it a versatile compound for research and development.
Propiedades
Número CAS |
82076-01-5 |
|---|---|
Fórmula molecular |
C17H13N3O |
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
5-(1H-indol-3-ylmethyl)-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H13N3O/c1-2-6-12(7-3-1)17-19-16(21-20-17)10-13-11-18-15-9-5-4-8-14(13)15/h1-9,11,18H,10H2 |
Clave InChI |
ZWQUTWWYVMDEQI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NOC(=N2)CC3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



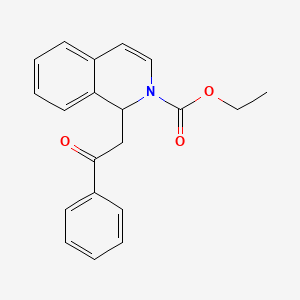

![{2-Carbamoyl-2-[(3,4-dichlorophenyl)methyl]hydrazinylidene}acetic acid](/img/structure/B14419158.png)
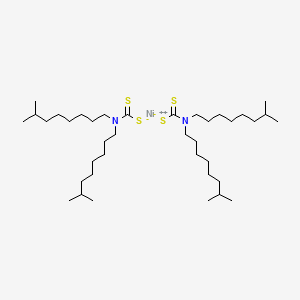
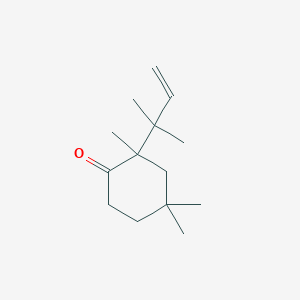
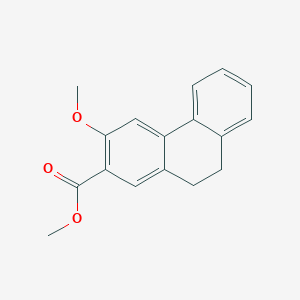
![(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14419178.png)
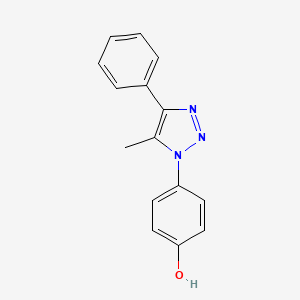
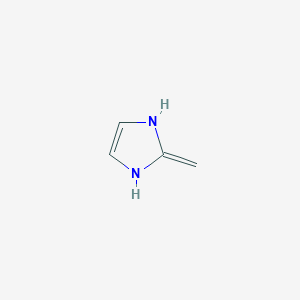
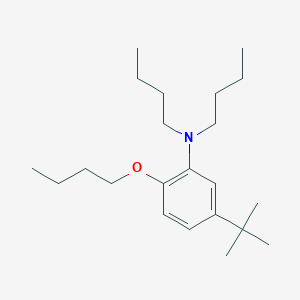
![4,6,6-Trimethyl-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazole](/img/structure/B14419196.png)
